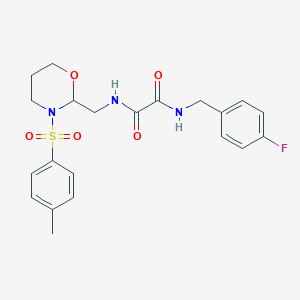

N1-(4-fluorobenzyl)-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

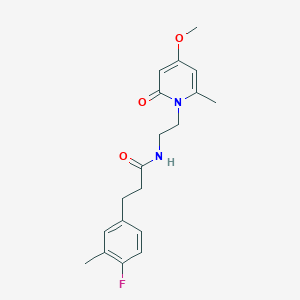

N1-(4-fluorobenzyl)-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide, also known as FTO inhibitor, is a small molecule inhibitor that targets the fat mass and obesity-associated protein (FTO). FTO is a demethylase enzyme that is involved in the regulation of gene expression, metabolism, and energy homeostasis. The inhibition of FTO has been shown to have potential therapeutic effects in the treatment of obesity, diabetes, and cancer.

Scientific Research Applications

Orexin Receptor Mechanisms in Compulsive Food Consumption

Research on compounds with fluorobenzyl groups, such as in the study by Piccoli et al. (2012), investigated the role of orexin receptors in compulsive food consumption. This study utilized various compounds to target orexin receptors, highlighting the potential of specific antagonists to modulate feeding behaviors in conditions like binge eating. This research area could be relevant for compounds with similar structural features, exploring their role in neuromodulation and appetite regulation (Piccoli et al., 2012).

Metabolism and Disposition in Drug Discovery

Monteagudo et al. (2007) utilized ^19F-NMR spectroscopy to study the metabolism and disposition of potent HIV integrase inhibitors, emphasizing the role of fluorine in tracing and understanding the pharmacokinetics of drug candidates. This approach could be applied to investigate the metabolism of N1-(4-fluorobenzyl)-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide, providing insights into its distribution and elimination pathways (Monteagudo et al., 2007).

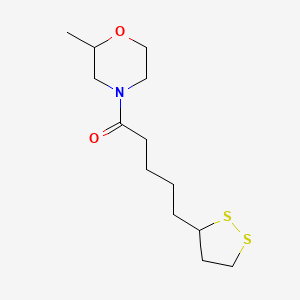

Na+/Ca2+ Exchange Inhibition for Neuroprotection

Research on YM-244769 by Iwamoto and Kita (2006) examined a novel Na+/Ca2+ exchange inhibitor that preferentially inhibits NCX3, demonstrating its efficiency in protecting against neuronal cell damage. This study indicates the potential therapeutic application of structurally related compounds in neuroprotection, specifically in conditions involving calcium dysregulation (Iwamoto & Kita, 2006).

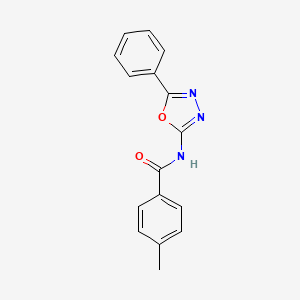

Functionalization of C60

Li, Lou, and Gan (2015) explored the reaction of N-fluorobenzenesulfonimide with C60, leading to various fullerene adducts. This research area could be of interest for the development of new materials or nanotechnological applications, where the functionalization of fullerenes or similar structures with compounds like N1-(4-fluorobenzyl)-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide could be explored (Li, Lou, & Gan, 2015).

properties

IUPAC Name |

N'-[(4-fluorophenyl)methyl]-N-[[3-(4-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24FN3O5S/c1-15-3-9-18(10-4-15)31(28,29)25-11-2-12-30-19(25)14-24-21(27)20(26)23-13-16-5-7-17(22)8-6-16/h3-10,19H,2,11-14H2,1H3,(H,23,26)(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDWQBVABKVAMPO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24FN3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-((3-methylpiperidin-1-yl)sulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2436463.png)

![ethyl 4-[5-[(E)-3-(tert-butylamino)-2-cyano-3-oxoprop-1-enyl]furan-2-yl]benzoate](/img/structure/B2436464.png)

![N-{1-[(4-fluorophenyl)sulfonyl]-1,2,3,4-tetrahydroquinolin-7-yl}adamantane-1-carboxamide](/img/structure/B2436472.png)

![1'-Ethyl-3',5'-dimethyl-1H,1'H-[3,4']bipyrazolyl-5-carboxylic acid](/img/structure/B2436473.png)